molecular formula C9H15N3 B13206196 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine

Cat. No.: B13206196
M. Wt: 165.24 g/mol
InChI Key: GWEFQQCMQCZYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine ( 1695019-91-0) is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This chemical features a fused pyrazolo ring system attached to a seven-membered carbocyclic ring, which displays a chair conformation . As a derivative of the pyrazole heterocycle, this amine serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold and are found in compounds with a wide spectrum of biological activities . These activities include serving as adenosine antagonists, antifungals, plant growth regulators, anti-tumor agents, and anticonvulsant agents . The presence of this nucleus is also well-established in several drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant . Researchers utilize this specific amine as a key synthetic intermediate for the development of novel bioactive molecules. Its structure makes it a useful precursor for generating compound libraries in drug discovery efforts. This product is intended for research applications and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-12-9-5-3-2-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3

InChI Key

GWEFQQCMQCZYDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine with related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound (Target) Not explicitly given Methyl (1-position), amine (4-position) Inferred ~250–280 Potential CNS activity, hydrogen bonding
1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-7-amine dihydrochloride C₁₁H₂₁Cl₂N₃ Isopropyl (1-position), amine (7-position), dihydrochloride salt 266.22 Enhanced solubility due to salt form
1-Phenyl-6,7,8,9-hexahydro-1H,5H-cyclohepta[1',2':2,3]pyrido[6,5-c]pyrazol-4-amine C₁₇H₁₈N₄ Phenyl (1-position), fused pyrido ring 278.35 Tacrine analog; cholinesterase inhibition
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Not explicitly given 4-Chlorophenyl (1-position), carboxylic acid (3-position) Increased acidity, potential bioactivity
1-Methyl-1H-pyrazol-4-amine C₄H₇N₃ Methyl (1-position), amine (4-position) 97.12 Simpler structure; baseline for comparison

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability The dihydrochloride salt of the isopropyl analog (C₁₁H₂₁Cl₂N₃) exhibits higher aqueous solubility compared to the free base form of the target compound, highlighting the role of salt formation in improving drug-like properties .

Structural Complexity and Pharmacological Activity The tacrine analog (C₁₇H₁₈N₄) demonstrates how fused pyrido rings (vs. cyclohepta in the target compound) can enhance interactions with enzymes like acetylcholinesterase, a trait leveraged in Alzheimer’s drug design .

Crystallographic and Synthetic Insights Crystallographic data for the tacrine analog (monoclinic space group P21/a, β = 112.4°) suggests that bulky substituents like phenyl groups induce distinct packing patterns, which could influence solid-state stability. Synthesis of related compounds often employs multi-step cyclization and functionalization, as seen in tetrazole-coumarin hybrids (), though specific routes for the target compound remain speculative.

Biological Activity

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring fused to a cycloheptane framework, which contributes to its biological activity. The molecular formula is C9H12N2C_9H_{12}N_2, with a molecular weight of 164.21 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC9H12N2
Molecular Weight164.21 g/mol
IUPAC Name1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one
CAS Number115309-88-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Starting from appropriate pyrazole derivatives and cycloheptane precursors.
  • Functional Group Modifications : Utilizing amination and methylation techniques to introduce the methyl group and amine functionality.
  • Salt Formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt form for enhanced solubility.

These methods ensure high purity and yield of the desired compound .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Numerous studies have assessed the compound's antibacterial properties. In one study involving multiple pyrazole derivatives, it was found that certain derivatives displayed significant antibacterial and antibiofilm activities against various pathogens . The mechanism of action appears to involve disruption of bacterial quorum sensing and biofilm formation.

Antiviral Properties

Another area of investigation has been the antiviral activity of pyrazole derivatives against HIV. Compounds structurally similar to this compound have shown promising results in inhibiting HIV replication without targeting the main classes of antiviral drugs . This characteristic is particularly valuable in addressing viral resistance.

Structure-Activity Relationship (SAR)

The SAR studies have identified key functional groups that enhance biological activity. For instance:

Compound VariantActivity LevelNotes
4-Amino DerivativeHighEffective against HIV
Cyano DerivativeModeratePotential for further optimization

These findings underscore the importance of specific substituents on the pyrazole ring in modulating biological activity .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study synthesized several pyrazole derivatives including this compound and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that variations in the side chains significantly influenced their effectiveness in inhibiting bacterial growth .

Case Study 2: Antiviral Screening

In another investigation focused on HIV inhibitors from a library of pyrazole compounds, this compound was evaluated for its ability to inhibit viral replication. Results showed a dose-dependent response with minimal cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.